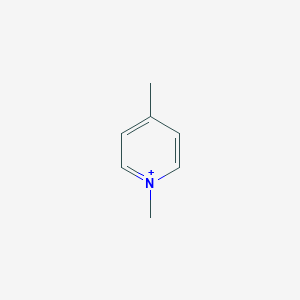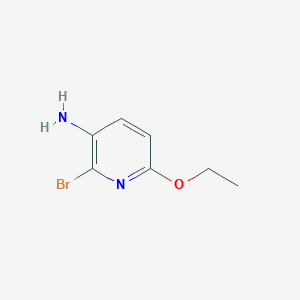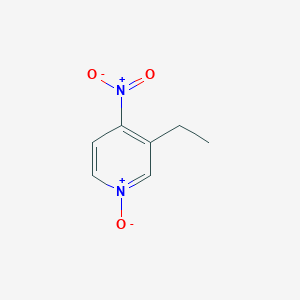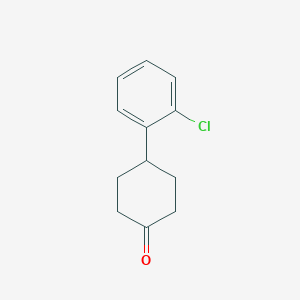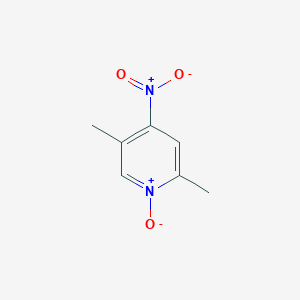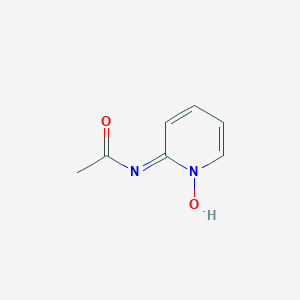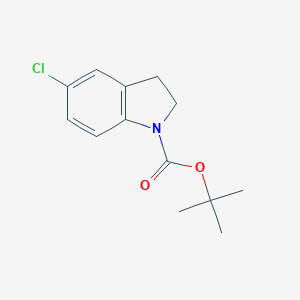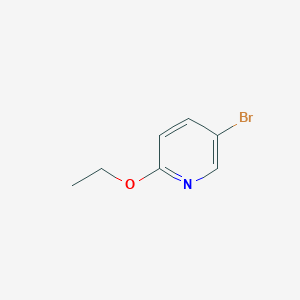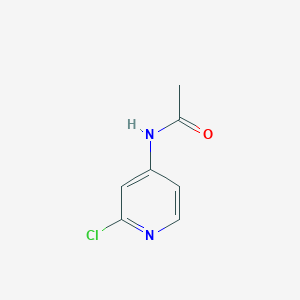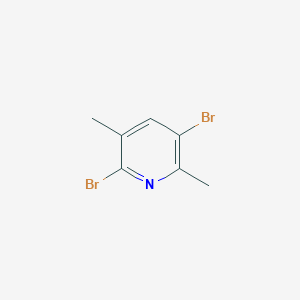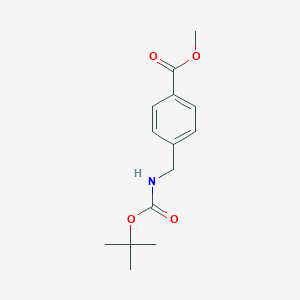
3,5-ジクロロ-2-ピリドン
説明
3,5-Dichloro-2-pyridone is an organic compound with the molecular formula C5H3Cl2NO. It is a derivative of pyridone, characterized by the presence of two chlorine atoms at the 3rd and 5th positions of the pyridone ring. This compound is known for its significant role in various chemical reactions and its applications in scientific research.
科学的研究の応用
3,5-Dichloro-2-pyridone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a scaffold for drug design, particularly in the development of kinase inhibitors.
Industry: Utilized in the production of pesticides and herbicides due to its chemical stability and reactivity.
作用機序
Mode of Action
It is known that the compound can undergo various chemical reactions, such as cyclization, when it interacts with other substances .
Biochemical Pathways
It has been suggested that the compound might be involved in the biodegradation of 3, 5, 6-trichloro-2-pyridinol in micrococcus luteus ml .
生化学分析
Biochemical Properties
The biochemical properties of 3,5-Dichloro-2-pyridone are not fully understood. It has been found to interact with various enzymes, proteins, and other biomolecules. For instance, a study found that a strain of Micrococcus luteus was capable of degrading 3,5-Dichloro-2-pyridone . This suggests that the compound may interact with enzymes and proteins in this bacterium to undergo biodegradation .
Cellular Effects
It has been shown to have an inhibitory effect on Mycobacterium tuberculosis H37Rv in vitro . This suggests that 3,5-Dichloro-2-pyridone may have an impact on cellular processes in this bacterium .
Molecular Mechanism
It is known that the compound can be synthesized from trichloroacetonitrile and acrolein . The product of this reaction can then be cyclized to form 3,5-Dichloro-2-pyridone .
Temporal Effects in Laboratory Settings
It has been shown to have a time- and concentration-dependent antimicrobial effect against Mycobacterium tuberculosis H37Rv in vitro .
Metabolic Pathways
It has been suggested that the compound may be involved in two possible degradation pathways in Micrococcus luteus: the hydrolytic-oxidative dechlorination pathway and the denitrification pathway .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-pyridone typically involves the reaction of trichloroacetonitrile with acrolein to form 2,2,4-trichloro-5-oxopentanonitrile. This intermediate undergoes cyclization in the presence of acidic reagents such as hydrochloric acid to yield 3,5-Dichloro-2-pyridone . The reaction conditions often include heating the reactants in a solvent like benzene or acetonitrile, with copper catalysts to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of 3,5-Dichloro-2-pyridone can be scaled up by optimizing the reaction conditions. This includes using stainless-steel autoclaves for the reaction, maintaining precise temperature control, and employing efficient catalysts to ensure high yields and purity of the final product .
化学反応の分析
Types of Reactions: 3,5-Dichloro-2-pyridone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using reagents like organoboronic acids in Suzuki cross-coupling reactions.
Hydrolysis: The compound can be hydrolyzed under acidic conditions to form corresponding hydroxyl derivatives.
Common Reagents and Conditions:
Suzuki Cross-Coupling: Palladium acetate as a catalyst, sodium carbonate as a base, and a mixture of water and dimethylformamide as solvents.
Hydrolysis: Dry hydrochloric acid in dimethylformamide.
Major Products:
Substitution Products: 3,5-Dichloro-2-arylpyridines.
Hydrolysis Products: Hydroxyl derivatives of 3,5-Dichloro-2-pyridone.
類似化合物との比較
2,3,5-Trichloropyridine: Another chlorinated pyridine derivative with similar reactivity but different substitution patterns.
2-Pyridone: The parent compound without chlorine substitutions, exhibiting different chemical properties and reactivity.
Uniqueness: 3,5-Dichloro-2-pyridone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo selective substitution reactions and form stable derivatives makes it valuable in various applications .
特性
IUPAC Name |
3,5-dichloro-3H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO/c6-3-1-4(7)5(9)8-2-3/h1-2,4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAVOOCMRUYTSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=O)C1Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052197 | |
| Record name | 3,5-Dichloro-2-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5437-33-2 | |
| Record name | 3,5-Dichloro-2-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary use of 3,5-Dichloro-2-pyridone in chemical synthesis?
A1: 3,5-Dichloro-2-pyridone serves as a crucial building block for synthesizing more complex molecules, particularly those with herbicidal activity. It is a key intermediate in producing alpha-[4-(3',5'-dichloropyrid-2-yloxy)-phenoxy]-alkanecarboxylic acids and their derivatives, which exhibit herbicidal properties [].
Q2: What is a notable chemical reaction involving 3,5-Dichloro-2-pyridone?
A2: 3,5-Dichloro-2-pyridone can be further chlorinated to yield 2,3,5-trichloropyridine. This reaction can be achieved using chlorine donors like thionyl chloride or phosphorus oxychloride at elevated temperatures (70-150°C) [, ].
Q3: Are there alternative synthetic routes to produce 2,3,5-trichloropyridine from 3,5-Dichloro-2-pyridone?
A3: Yes, research indicates that reacting 3,5-dichloro-2-pyridone with phosgene in the presence of an N,N-disubstituted formamide and an inert solvent at temperatures ranging from 30°C to 150°C can also yield 2,3,5-trichloropyridine [].
Q4: Can 3,5-Dichloro-2-pyridone undergo reactions other than chlorination?
A4: Yes, studies have shown that 3,5-Dichloro-2-pyridone reacts with benzenesulfonyl chlorides in the presence of triethylamine at room temperature. This reaction leads to both O- and N-sulfonylated products, demonstrating the molecule's reactivity at different sites [].
Q5: What analytical techniques are used to identify and characterize 3,5-Dichloro-2-pyridone?
A6: While specific techniques are not detailed in the provided abstracts, researchers likely employ a combination of methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of 3,5-Dichloro-2-pyridone. Additionally, separation techniques like High-Performance Liquid Chromatography (HPLC) might be used, especially when analyzing complex mixtures like bacterial filtrates [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



